

Molecular formula and weight of 2,3-Diphenylacrylonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Diphenylacrylonitrile

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An In-Depth Technical Guide to **2,3-Diphenylacrylonitrile**: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of **2,3-Diphenylacrylonitrile** (CAS No: 2510-95-4), a key organic compound with significant applications in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its definitive molecular formula and weight. The guide presents a detailed, field-proven protocol for its synthesis via Knoevenagel condensation, explaining the underlying reaction mechanism. Furthermore, a multi-faceted approach to its structural elucidation and purity confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed. This document is intended for researchers, chemists, and drug development professionals, offering authoritative grounding and practical insights into the handling and application of this versatile molecule.

Introduction and Core Properties

2,3-Diphenylacrylonitrile, also known as α -Phenylcinnamonnitrile, is a nitrile-containing organic compound featuring two phenyl groups attached to an acrylonitrile backbone.^{[1][2]} Its structure, which includes aromatic rings and a reactive cyano group, makes it a valuable intermediate and a scaffold for synthesizing more complex molecules, particularly in the pharmaceutical sector.^{[3][4]}

- IUPAC Name: (E)-2,3-diphenylprop-2-enenitrile[5]
- Synonyms: α -Phenylcinnamonicnitrile, alpha-Cyanostilbene[1][2]
- CAS Number: 2510-95-4[1][2][6]
- Molecular Formula: C₁₅H₁₁N[1][2][5][6]
- Molecular Weight: 205.26 g/mol [1]
- Appearance: Slightly yellowish-white to yellow crystalline powder[6]

The molecule's stereochemistry is typically the (E)-isomer due to the thermodynamic stability afforded by placing the two bulky phenyl groups on opposite sides of the double bond.

Caption: Molecular Structure of **2,3-Diphenylacrylonitrile**.

Physicochemical Data

The physical and chemical properties of **2,3-Diphenylacrylonitrile** are crucial for its handling, storage, and application in synthetic chemistry. The data below has been consolidated from various authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ N	[1][2][6]
Molecular Weight	205.26 g/mol	[1]
Monoisotopic Mass	205.089149 Da	[1][5]
Appearance	Slightly yellowish-white to yellow, crystalline solid	[6]
Melting Point	85-87 °C	[7]
Boiling Point	181 °C at 16 hPa	[8]
Topological Polar Surface Area	23.8 Å ²	[1]
XLogP3-AA	3.7	[1][5]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1 (Nitrile)	[1]

Synthesis and Mechanistic Rationale

The most common and efficient method for synthesizing **2,3-Diphenylacrylonitrile** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (benzyl cyanide) with a carbonyl compound (benzaldehyde).^[9]

Causality Behind Experimental Choices:

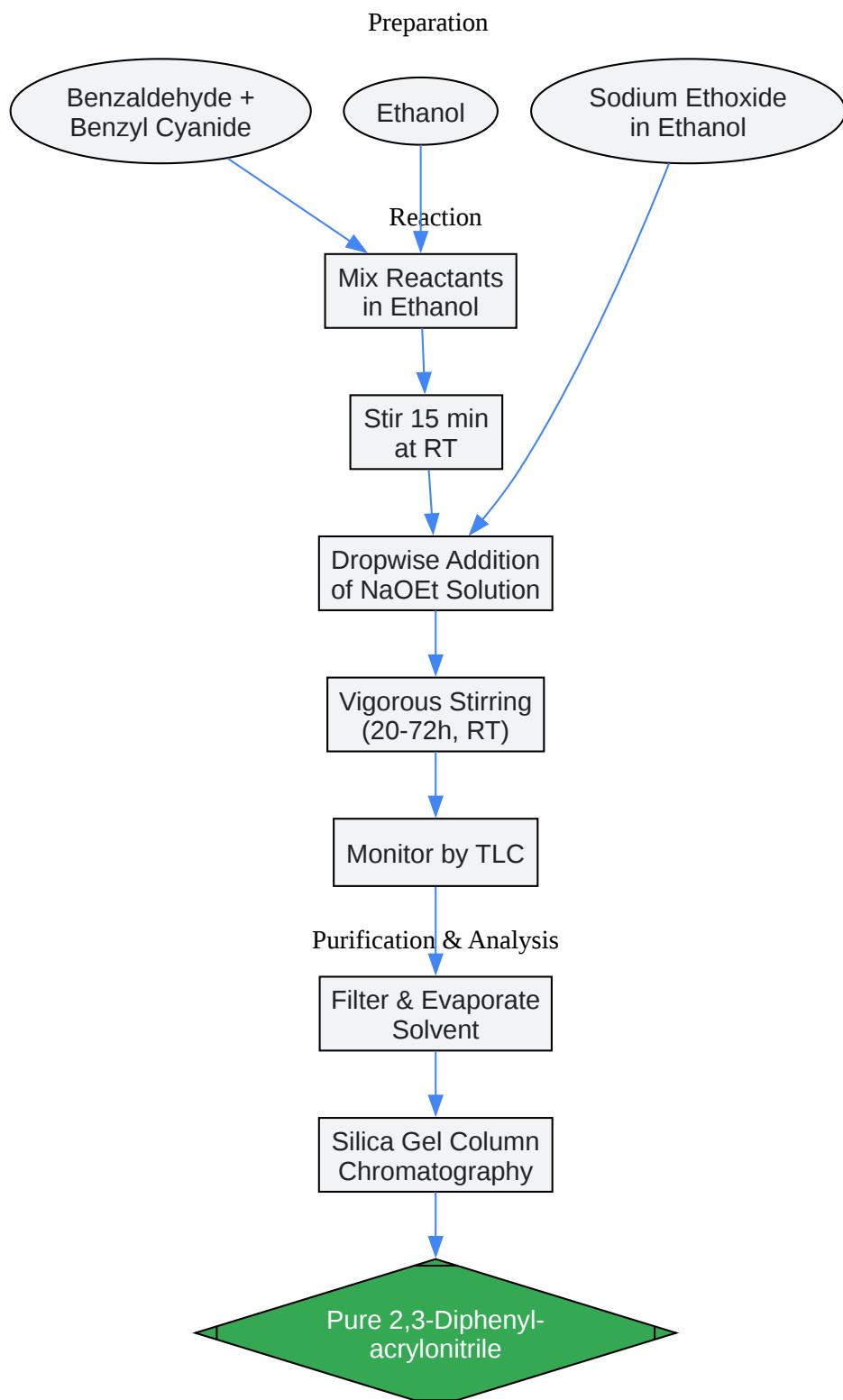
- Reactants: Benzaldehyde provides the electrophilic carbonyl carbon, while benzyl cyanide serves as the nucleophile precursor. The α -hydrogen of benzyl cyanide is acidic due to the electron-withdrawing effect of the adjacent nitrile group, making it susceptible to deprotonation.
- Base Catalyst: A strong base, such as sodium ethoxide, is required to deprotonate the α -carbon of benzyl cyanide. This generates a resonance-stabilized carbanion, which is a potent nucleophile.

- Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the sodium ethoxide catalyst.[\[9\]](#)
- Reaction Control: The reaction is typically run at room temperature with vigorous stirring to ensure homogeneity and is monitored by Thin-Layer Chromatography (TLC) to track the consumption of reactants and the formation of the product.[\[9\]](#)

Detailed Experimental Protocol

The following protocol is adapted from a published research article for the synthesis of **(Z)-2,3-Diphenylacrylonitrile**.[\[9\]](#)

- Reactant Preparation: In a suitable reaction flask, dissolve benzyl cyanide (2.0 mmol) in ethanol (15–20 mL). Add benzaldehyde (2.5 mmol) to this solution.
- Initial Stirring: Stir the mixture at room temperature for 10–15 minutes to ensure complete mixing.
- Catalyst Addition: Prepare a solution of sodium ethoxide (10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture with constant, vigorous stirring.
- Reaction: Continue to stir the reaction mixture vigorously at room temperature for 20–72 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.
- Workup: Upon completion, remove any solid materials by filtration. The solvent is then removed from the filtrate under reduced pressure.
- Purification: The resulting crude product is purified by silica gel column chromatography. Elute with a gradient of dichloromethane and n-hexane (starting from 1:1 to 7:3) to yield the pure **2,3-Diphenylacrylonitrile**.[\[9\]](#)

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Caption: Experimental workflow for the synthesis of **2,3-Diphenylacrylonitrile**.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized **2,3-Diphenylacrylonitrile** are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system that unambiguously confirms the compound's structure.

Technique	Characteristic Signature	Interpretation
¹ H NMR	δ ~7.2-7.6 ppm	Multiplets corresponding to the 11 aromatic and vinylic protons.
¹³ C NMR	δ ~118 ppm	Signal for the nitrile carbon (-C≡N).
δ >125 ppm	Signals for aromatic and vinylic carbons.	
IR Spectroscopy	~2220-2240 cm^{-1}	Strong, sharp absorption from the nitrile (-C≡N) stretch.
~1600-1450 cm^{-1}	Absorptions from aromatic C=C stretching.	
~3100-3000 cm^{-1}	Absorptions from aromatic and vinylic C-H stretching.	
Mass Spectrometry	$m/z \approx 205$	Molecular ion peak $[\text{M}]^+$ corresponding to $\text{C}_{15}\text{H}_{11}\text{N}$. ^[5] ^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to identify the hydrogen environments. For **2,3-Diphenylacrylonitrile**, the spectrum is dominated by a complex series of multiplets in the aromatic region (typically δ 7.2-7.6 ppm), integrating to 11 protons (ten from the two phenyl rings and one vinylic proton). ¹³C

NMR provides information on the carbon skeleton, with a characteristic signal for the nitrile carbon appearing around δ 118 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The most definitive peak in the IR spectrum of **2,3-Diphenylacrylonitrile** is the strong, sharp absorption corresponding to the C≡N (nitrile) stretch, which appears around 2220-2240 cm^{-1} .[12] Additional peaks confirm the presence of the aromatic rings (C=C stretch at \sim 1600-1450 cm^{-1}) and C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like electron ionization (EI), the mass spectrum will show a molecular ion peak $[\text{M}]^+$ at a mass-to-charge ratio (m/z) of approximately 205, which corresponds to the molecular weight of $\text{C}_{15}\text{H}_{11}\text{N}$.[5][10] Fragmentation patterns can provide further structural confirmation.

Applications in Drug Development

The acrylonitrile scaffold is present in several marketed drugs, highlighting its importance as a pharmacophore.[3] The versatility of the **2,3-diphenylacrylonitrile** structure allows it to serve as a building block for diverse bioactive molecules.

- **Anticancer Agents:** Various derivatives of 2,3-disubstituted acrylonitriles have been synthesized and evaluated for their anticancer potential.[3] Research has identified certain (Z)-**2,3-diphenylacrylonitrile** derivatives as potential anti-cancer molecules.[9]
- **Neurogenesis Promotion:** Recent studies have explored novel diphenyl acrylonitrile derivatives for their ability to promote adult hippocampal neurogenesis.[4] Specific compounds in this class showed better activity than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons, suggesting potential for development as treatments for depression or neurodegenerative diseases.[4]
- **Enzyme Inhibition:** The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites.[3] This makes acrylonitrile

derivatives interesting candidates for designing enzyme inhibitors, such as those targeting acetylcholinesterase (AChE).[\[3\]](#)

Safety and Handling

2,3-Diphenylacrylonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4)[\[1\]](#)[\[13\]](#)
 - Acute Toxicity, Dermal (Category 4)[\[1\]](#)[\[13\]](#)
 - Acute Toxicity, Inhalation (Category 4)[\[13\]](#)
 - Skin Irritation (Category 2)[\[1\]](#)[\[13\]](#)
 - Eye Irritation (Category 2)[\[1\]](#)[\[13\]](#)
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.[\[1\]](#)
 - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[1\]](#) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
 - Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NO_x) and cyanide (CN⁻).[\[1\]](#)[\[7\]](#)

Conclusion

2,3-Diphenylacrylonitrile is a well-characterized organic compound with a molecular formula of C₁₅H₁₁N and a molecular weight of 205.26 g/mol. Its synthesis is readily achieved through

established methods like the Knoevenagel condensation, and its structure can be rigorously validated using a suite of spectroscopic techniques. Its utility as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer and neurogenic agents, underscores its importance to the scientific community. Proper adherence to safety protocols is essential when handling this compound due to its associated hazards.

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- To cite this document: BenchChem. [Molecular formula and weight of 2,3-Diphenylacrylonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1223411#molecular-formula-and-weight-of-2-3-diphenylacrylonitrile>]

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